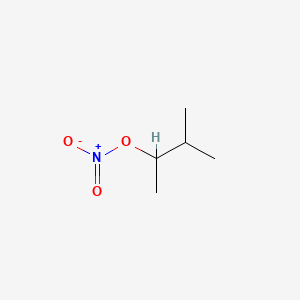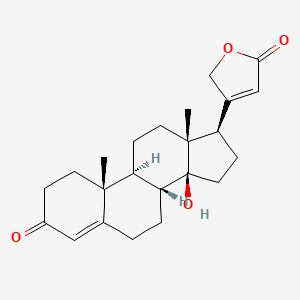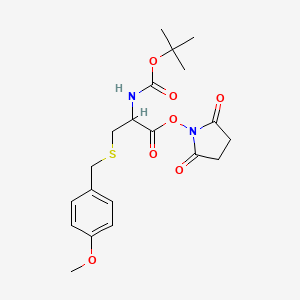
Trisodium triiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium triiodide is a chemical compound composed of three iodine atoms and three sodium atoms. It is known for its distinctive red color in solution and is often used in various chemical reactions and applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trisodium triiodide can be synthesized by combining iodine with sodium iodide in an aqueous solution. The reaction is as follows: [ \text{I}_2 + \text{NaI} \rightarrow \text{NaI}_3 ] In this reaction, iodine acts as a Lewis acid, and sodium iodide acts as a Lewis base, forming the triiodide ion (I₃⁻) in the process .
Industrial Production Methods: Industrial production of this compound typically involves the same reaction but on a larger scale. The process requires precise control of reaction conditions, including temperature and concentration, to ensure the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Trisodium triiodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form iodide ions.
Substitution: It can participate in substitution reactions where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Chlorine, bromine, and other halogens.
Reducing Agents: Sodium thiosulfate, ascorbic acid.
Solvents: Aqueous solutions, organic solvents like ethanol.
Major Products Formed:
Oxidation: Formation of iodine pentoxide (I₂O₅).
Reduction: Formation of iodide ions (I⁻).
Substitution: Formation of various halogenated compounds.
Aplicaciones Científicas De Investigación
Trisodium triiodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in staining techniques and as an antimicrobial agent.
Medicine: Investigated for its potential use in antimicrobial formulations and wound care.
Industry: Utilized in the production of disinfectants and antiseptics
Mecanismo De Acción
The mechanism of action of trisodium triiodide involves the release of iodine, which interacts with microbial cell components, leading to their denaturation and death. The iodine atoms disrupt protein structures by oxidizing thiol groups in cysteine and methionine residues, preventing hydrogen bonding between amino acids .
Comparación Con Compuestos Similares
Nitrogen Triiodide (NI₃): An explosive compound used in demonstration reactions.
Phosphorus Triiodide (PI₃): Used in organic synthesis for converting alcohols to alkyl iodides.
Uniqueness: Trisodium triiodide is unique due to its stability in aqueous solutions and its ability to release iodine in a controlled manner, making it suitable for various applications in chemistry, biology, and medicine .
Propiedades
Número CAS |
120471-84-3 |
|---|---|
Fórmula molecular |
I3Na3 |
Peso molecular |
449.6827 g/mol |
Nombre IUPAC |
trisodium;triiodide |
InChI |
InChI=1S/3HI.3Na/h3*1H;;;/q;;;3*+1/p-3 |
Clave InChI |
YFPFNQMIZPDQRR-UHFFFAOYSA-K |
SMILES canónico |
[Na+].[Na+].[Na+].[I-].[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![acetic acid;benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-6-imino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-6-imino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13747681.png)
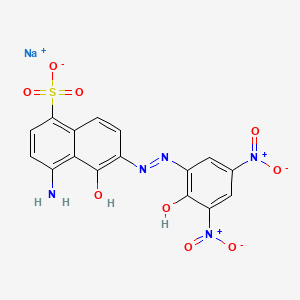


![methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13747705.png)

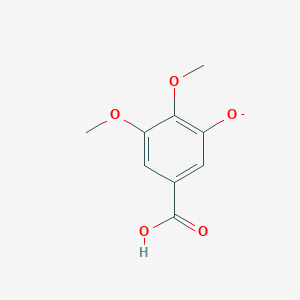
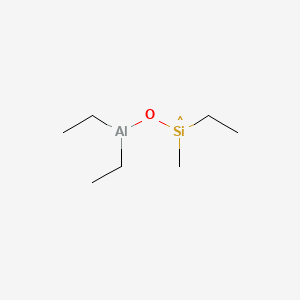
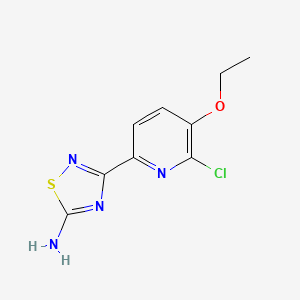

![7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B13747753.png)
